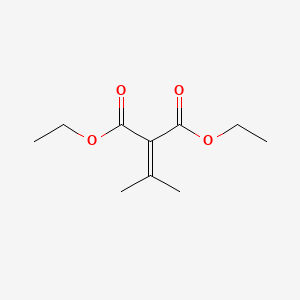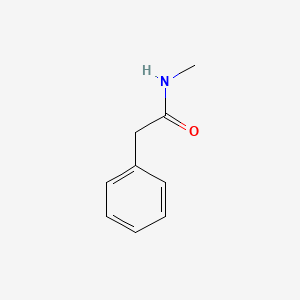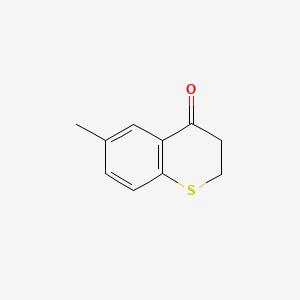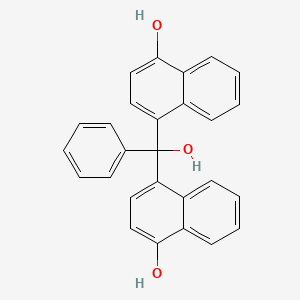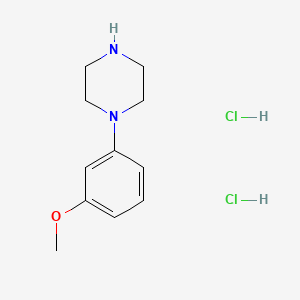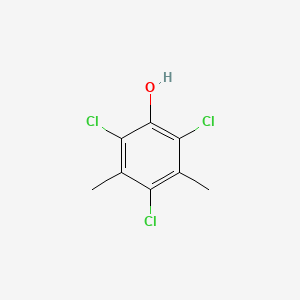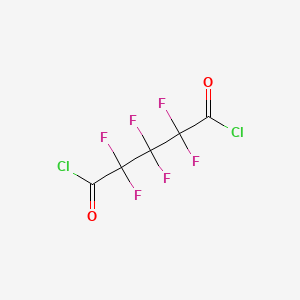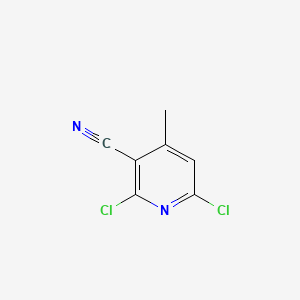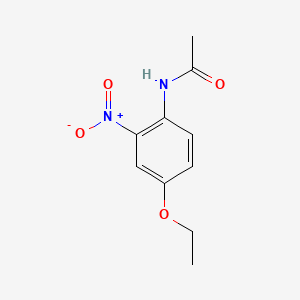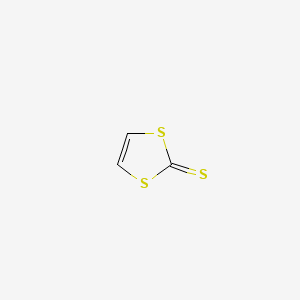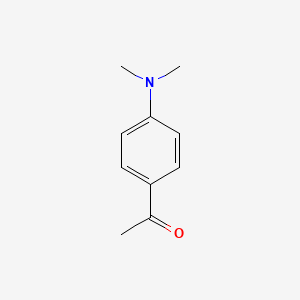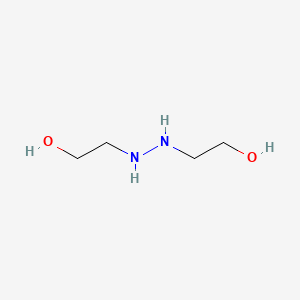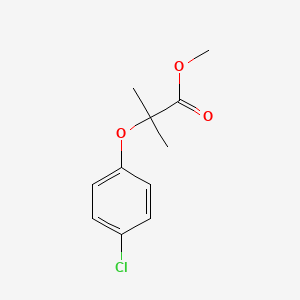
Methyl-2-(4-chlorphenoxy)-2-methylpropanoat
Übersicht
Beschreibung
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropanoate moiety
Wissenschaftliche Forschungsanwendungen
Pflanzenwachstumsregulation
Methyl-2-(4-chlorphenoxy)-2-methylpropanoat ist ein selektives hormonelles Herbizid der Phenoxycarbonsäure, das in Kulturfeldern weit verbreitet ist . Es wird zur Kontrolle des Pflanzenwachstums eingesetzt, aber seine Drift während der Anwendung kann Baumwolle und andere Kulturpflanzen schädigen . Die Forschung hat gezeigt, dass bestimmte Pflanzenwachstumsregulatoren verwendet werden können, um die durch diese Verbindung verursachten Schäden zu verringern und den Baumwoll-Ertrag zu erhalten .
Herbizid in der Landwirtschaft
Diese Verbindung wird in der Landwirtschaft häufig als Herbizid zur Bekämpfung von breitblättrigen Unkräutern eingesetzt . Seine Anwendung hat dazu beigetragen, den Ertrag und den Wert von Feldfrüchten zu steigern . Es ist jedoch auch als Quelle für zunehmende Umweltverschmutzung anerkannt .
Umweltverschmutzung
Aufgrund seines weit verbreiteten Einsatzes in der Landwirtschaft kann this compound Böden, Oberflächen- und Grundwasser kontaminieren, was zu einer erhöhten Hemmung der Pflanzenentwicklung und Bodentoxizität führt . Dies hat zu einem Bedarf an naturbasierten Methoden zur effektiven Entfernung aus der Umwelt geführt .
Biologische Sanierung
Biologische Sanierungsverfahren wie Bio-, Phyto- und Rhizoremediation werden zur sicheren Entfernung dieser Verbindung aus der Umwelt untersucht . Diese Verfahren nutzen Mikroorganismen und ihre Fähigkeit, schwer abbaubare Schadstoffe in vollständigen Abbauprozessen zu verwerten .
UV-Strahlungsstudien
Der Einfluss von UV-Strahlung auf die spektralen Eigenschaften von this compound wurde untersucht . Eine effektive Hochleistungs-Excimer-Barriereentladungslampe, die auf Arbeitsmischungen aus Krypton mit schwach aggressiven Halogenmolekülen basiert, wird als Quelle für UV-Strahlung verwendet .
Wirkmechanismus
Target of Action
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . The primary targets of this compound are broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that regulate growth and coordinate various developmental processes .
Mode of Action
The mode of action of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is similar to that of MCPA. It mimics the action of natural auxins, disrupting the normal growth patterns of the target plants . This results in abnormal growth and eventually death of the plant .
Biochemical Pathways
Upon exposure to Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, there is a decrease in the chlorophyll content and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity . These changes affect the plant’s photosynthesis process and other metabolic activities, leading to growth inhibition .
Result of Action
The action of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate leads to significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It has little effects on plant height and the single boll weight at flowering and boll stage . This indicates that the compound’s action primarily affects the early growth stages of the plant .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. For instance, the compound’s toxicity can be mitigated by applying certain plant growth regulators . Moreover, the compound’s action can be influenced by factors such as temperature, soil type, and moisture levels. Therefore, careful management of these factors is crucial for the effective use of this compound.
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIVINXAZVEIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203674 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55162-41-9 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


